

preparing BFH772 stock solution for experiments

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Compound of Interest		
Compound Name:	BFH772	
Cat. No.:	B1666941	Get Quote

Application Notes and Protocols for BFH772

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of **BFH772**, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Introduction to BFH772

BFH772 is a small molecule inhibitor that selectively targets the ATP-binding site of the VEGFR2 tyrosine kinase, effectively blocking its phosphorylation and downstream signaling. This inhibition of the VEGF/VEGFR2 pathway makes **BFH772** a valuable tool for studying angiogenesis-related processes and for the development of anti-angiogenic therapies.

BFH772 Properties and Stock Solution Preparation

A summary of the key chemical and physical properties of **BFH772** is provided in the table below.



Property	Value	Reference
Molecular Formula	C23H16F3N3O3	[1][2]
Molecular Weight	439.39 g/mol	[1][2]
CAS Number	890128-81-1	[1][3]
Appearance	White to off-white crystalline solid	[3]
Solubility	DMSO: ≥ 76 mg/mL (172.97 mM)Ethanol: 76 mg/mL (172.97 mM)Water: Insoluble	[1]
Storage (Lyophilized)	-20°C for up to 36 months	[1]
Storage (Stock Solution)	-20°C for up to 1 month-80°C for up to 2 years	[1][4]

Protocol for Preparing a 10 mM BFH772 Stock Solution in DMSO

Materials:

- BFH772 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

• Equilibrate the **BFH772** powder and DMSO to room temperature.



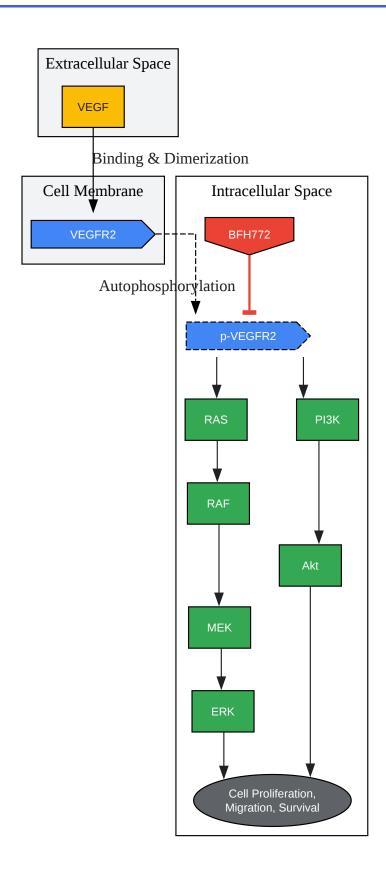
- Weigh out the desired amount of BFH772 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.39 mg of BFH772.
- Add the appropriate volume of DMSO to the BFH772 powder. For a 10 mM solution, add 1 mL of DMSO to 4.39 mg of BFH772.
- Vortex the solution until the BFH772 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[1][4]

Note: For in vivo experiments, a common vehicle is 10% DMSO in 90% Corn Oil.[4] Prepare this formulation fresh on the day of use.

BFH772 Mechanism of Action and Signaling Pathway

BFH772 is a potent inhibitor of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. **BFH772** competitively binds to the ATP-binding pocket of the VEGFR2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.





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Caption: **BFH772** inhibits VEGFR2 autophosphorylation.



Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of **BFH772**.

Western Blot for VEGFR2 Phosphorylation

This protocol is designed to determine the effect of **BFH772** on VEGF-induced VEGFR2 phosphorylation in endothelial cells (e.g., HUVECs).

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Growth Medium (EGM-2)
- Phosphate Buffered Saline (PBS)
- Recombinant human VEGF
- BFH772 stock solution
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-GAPDH
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:



- Seed HUVECs in 6-well plates and grow to 80-90% confluency.
- Starve the cells in serum-free medium for 4-6 hours.
- Pre-treat the cells with various concentrations of BFH772 (e.g., 0, 1, 10, 100 nM) for 1-2 hours.
- Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate.
- Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate. [5][6]

Cell Proliferation (MTT) Assay

This assay measures the effect of **BFH772** on the proliferation of endothelial cells.

Materials:

- HUVECs
- EGM-2
- BFH772 stock solution
- 96-well plates



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Replace the medium with fresh medium containing various concentrations of **BFH772** (e.g., 0.1 nM to 10 μ M).
- Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
- Add 100 μL of solubilization solution to each well and incubate overnight at 37°C in the dark.
- Measure the absorbance at 570 nm using a microplate reader. [7][8]

HUVEC Tube Formation Assay

This assay assesses the ability of **BFH772** to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Materials:

- HUVECs
- EGM-2
- BFH772 stock solution
- Basement membrane extract (e.g., Matrigel®)
- 96-well plates



Calcein AM (for visualization)

Procedure:

- Thaw the basement membrane extract on ice and coat the wells of a 96-well plate (50 µL/well).
- Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
- Resuspend HUVECs in medium containing various concentrations of BFH772.
- Seed the cells onto the solidified gel at a density of 10,000-20,000 cells/well.[3]
- Incubate the plate for 4-18 hours at 37°C.
- Visualize the tube formation using a microscope. For quantification, the cells can be stained with Calcein AM and the tube length and number of branches can be measured using image analysis software.[3][9][10]

Safety and Handling

BFH772 is a research chemical and should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemicalresistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
 [11][12]

In Vivo Experiments



For in vivo studies, **BFH772** can be administered orally. A typical starting dose is 3 mg/kg once daily.[4] The formulation, dosing schedule, and animal model should be optimized for each specific study. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[13][14][15][16]

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